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molecular formula C11H11NO B8741913 Ethanone, 1-[4-(2-propynylamino)phenyl]- CAS No. 109702-67-2

Ethanone, 1-[4-(2-propynylamino)phenyl]-

Cat. No. B8741913
M. Wt: 173.21 g/mol
InChI Key: BZZJKCFKKMCXJK-UHFFFAOYSA-N
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Patent
US04857530

Procedure details

A mixture of 25 g (0.185 mol) of 4-aminoacetophenone, 12.7 ml (0.176 mol) of propargyl chloride, and 35 ml of diisopropylethylamine in 500 ml of dry toluene is stirred at 60° C. for eight hours then at 90° C. for twenty-four hours. The reaction is cooled to room temperature and poured into a saturated sodium bicarbonate solution. The organic portion is separated and concentrated in vacuo to an orange oil. The oil is chromatographed on silica gel eluting with a gradient of 20-50% ethyl acetate in hexane. The appropriate fractions are concentrated to leave a pale yellow solid. The solid is recrystallized from ethanol to give two crops of the desired product, 14.99 g (49% yield); mp 97°-100° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1)=[O:3].[CH2:11](Cl)[C:12]#[CH:13].C(N(C(C)C)CC)(C)C.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH2:13]([NH:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][CH:6]=1)[C:12]#[CH:11] |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)N
Name
Quantity
12.7 mL
Type
reactant
Smiles
C(C#C)Cl
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred at 60° C. for eight hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 90° C. for twenty-four hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic portion is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an orange oil
CUSTOM
Type
CUSTOM
Details
The oil is chromatographed on silica gel eluting with a gradient of 20-50% ethyl acetate in hexane
CONCENTRATION
Type
CONCENTRATION
Details
The appropriate fractions are concentrated
CUSTOM
Type
CUSTOM
Details
to leave a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C#C)NC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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